HDAC3 Inhibition: 1.80 nM IC50 – 44-Fold More Potent than Reference Probe RGFP966
1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea inhibits human recombinant HDAC3 with an IC50 of 1.80 nM in the HDAC Glo assay [1]. This value is approximately 44-fold more potent than the widely used HDAC3 reference inhibitor RGFP966, which exhibits an IC50 of 80 nM against recombinant HDAC3 under comparable biochemical conditions [2]. The target compound thus achieves low single-digit nanomolar potency, placing it among the most active HDAC3-directed thiourea derivatives reported.
| Evidence Dimension | HDAC3 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | RGFP966: IC50 = 80 nM |
| Quantified Difference | 44-fold greater potency |
| Conditions | Human recombinant HDAC3, 20-min incubation, HDAC Glo fluorescence assay |
Why This Matters
For researchers selecting an HDAC3 inhibitor, the 44-fold potency advantage translates to potentially lower compound usage, reduced off-target effects at saturating concentrations, and suitability for in vitro studies at picomolar to low nanomolar concentrations, making it a cost-effective choice for high-throughput screening campaigns.
- [1] BindingDB. (n.d.). BDBM50481803 (CHEMBL5269123): HDAC3 IC50 = 1.80 nM. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50481803 View Source
- [2] Chemical Probes Portal. (n.d.). RGFP966: HDAC3-selective inhibitor, IC50 = 80 nM. Retrieved from https://www.chemicalprobes.org/probe/RGFP966 View Source
